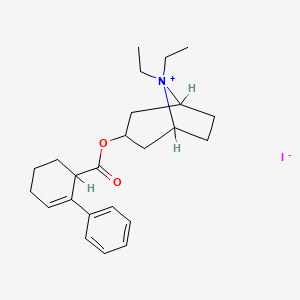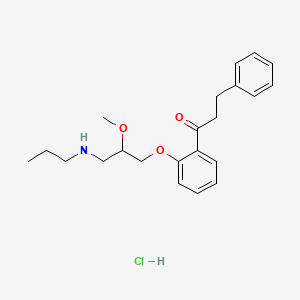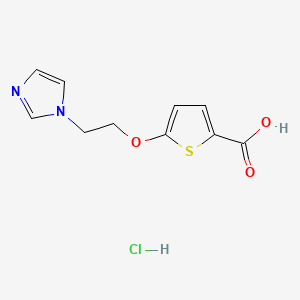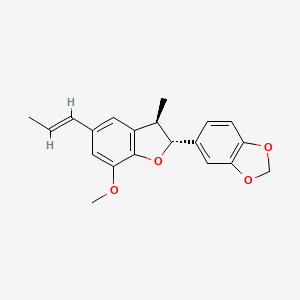
Licarin B
Descripción general
Descripción
Licarin B is a natural product found in Aristolochia taliscana, Iryanthera lancifolia, and other organisms with data available.
Aplicaciones Científicas De Investigación
Trastornos metabólicos
Licarin B, un neolignano de Myristica fragrans, ha sido estudiado por sus efectos en las vías metabólicas, particularmente en la mejora de la sensibilidad a la insulina. Actúa sobre el receptor PPARγ y aumenta la actividad de GLUT4, que es crucial en la vía IRS-1/PI3K/AKT dentro de los adipocitos . Esto sugiere aplicaciones potenciales en el tratamiento de afecciones como la resistencia a la insulina y la diabetes.
Farmacología
En la investigación farmacológica, el papel de this compound como agonista parcial de PPARγ abre vías para el desarrollo de nuevos medicamentos para síndromes metabólicos . Su capacidad para modular la expresión genética relacionada con el metabolismo de lípidos y glucosa se puede aprovechar para crear tratamientos que se dirijan a estos procesos metabólicos fundamentales.
Bioquímica
La interacción de this compound con las vías de señalización celular es significativa en la investigación bioquímica. Comprender su mecanismo molecular, como la activación de PPARγ y los efectos posteriores sobre la secreción de GLUT4 y adiponectina, proporciona información sobre el metabolismo celular y el desarrollo de agentes terapéuticos .
Agricultura
Si bien las aplicaciones directas en agricultura no están bien documentadas, las actividades biológicas de this compound, como las propiedades antimicrobianas, podrían explorarse para la protección de plantas o como una alternativa natural a los pesticidas. Su papel en la regulación metabólica también podría influir en el crecimiento de las plantas y las respuestas al estrés .
Ciencia ambiental
El estudio de this compound en la ciencia ambiental podría centrarse en su ocurrencia natural y el papel ecológico que juega. Como metabolito secundario en las plantas, puede tener un papel en las interacciones planta-ambiente, lo que podría ser relevante para comprender los ecosistemas y la biodiversidad .
Ciencia de materiales
El potencial de this compound en la ciencia de materiales radica en su estructura química, que podría utilizarse como punto de partida para sintetizar nuevos compuestos con propiedades específicas. Su marco de neolignano podría inspirar el desarrollo de nuevos materiales con actividad biológica .
Industria alimentaria
La fuente de this compound, Myristica fragrans, es conocida por sus usos culinarios. La investigación sobre this compound podría explorar su impacto en la conservación de alimentos, el sabor o la mejora nutricional, dadas sus propiedades bioactivas .
Industria cosmética
La industria cosmética podría beneficiarse de las propiedades de this compound incorporándolo a productos para la salud de la piel, aprovechando sus posibles efectos sobre el metabolismo celular y posiblemente su actividad antioxidante .
Mecanismo De Acción
Target of Action
Licarin B, a neolignan isolated from Myristica fragrans, primarily targets the Peroxisome proliferator-activated receptors (PPARγ) and GLUT4 . PPARγ is a ligand-activated transcription factor that regulates lipid and glucose metabolism . GLUT4 is a glucose transporter that plays a crucial role in maintaining glucose homeostasis .
Mode of Action
This compound acts as a partial PPARγ receptor agonist . It improves insulin sensitivity by upregulating the expression and translocation of GLUT4 via the IRS-1/PI3K/AKT pathway . This pathway is critical for insulin signaling .
Biochemical Pathways
This compound affects the IRS-1/PI3K/AKT pathway . This pathway is essential for insulin signaling and glucose metabolism . Activation of this pathway by this compound leads to upregulation of GLUT4 expression and translocation, enhancing insulin sensitivity .
Result of Action
This compound’s action results in improved insulin sensitivity . It causes an increase in GLUT4 expression and translocation, leading to enhanced glucose uptake . Additionally, this compound has been shown to damage mitochondria and activate autophagy, leading to the death of Toxoplasma gondii .
Análisis Bioquímico
Biochemical Properties
Licarin B interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It acts as a partial PPARγ receptor agonist, confirmed by adipocyte differentiation assays and regulation of the expression of target genes and proteins .
Cellular Effects
This compound has been shown to improve insulin sensitivity by upregulating the GLUT4 expression and translocation via the IRS-1/PI3K/AKT pathway . It also enhances adiponectin secretion and modulates the mRNA expression profile of PPARγ target genes C/EBPα, IRS-2, and LPL . In addition, this compound exhibits activity against the Toxoplasma gondii RH strain by damaging mitochondria and activating autophagy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to improve insulin sensitivity by regulating the expression and translocation of GLUT4 via the IRS-1/PI3K/AKT pathway .
Temporal Effects in Laboratory Settings
It has been shown to lead to an increase in insulin sensitivity by regulating the expression and translocation of GLUT4 .
Dosage Effects in Animal Models
In animal models, this compound treatment significantly reduced the parasite burden in tissues compared to no treatment . It protected 90% of infected mice from death at a dosage of 50 mg/kg.bw .
Metabolic Pathways
This compound is involved in the PPARγ and insulin signaling pathways . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.
Propiedades
IUPAC Name |
5-[(2R,3R)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-4-5-13-8-15-12(2)19(24-20(15)18(9-13)21-3)14-6-7-16-17(10-14)23-11-22-16/h4-10,12,19H,11H2,1-3H3/b5-4+/t12-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMQXURQRMNSBM-YZAYTREXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC2=C(C(=C1)OC)O[C@H]([C@@H]2C)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317642 | |
| Record name | (-)-Licarin-B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51020-87-2 | |
| Record name | (-)-Licarin-B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51020-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Licarin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051020872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Licarin-B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


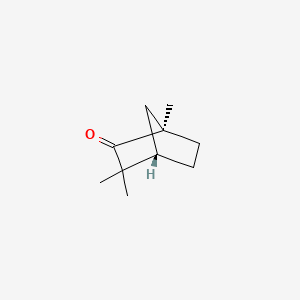
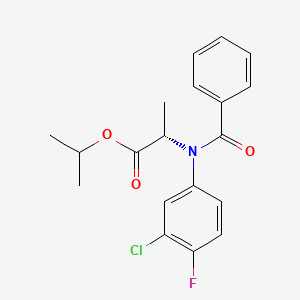
![6-Ethyl-4-(trifluoromethyl)-1,2,6,7,8,9-hexahydropyrido[3,2-g]quinolin-2-one](/img/structure/B1675209.png)
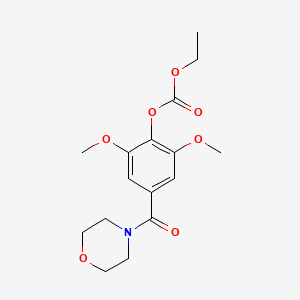
![[2,6-Dimethoxy-4-(piperidine-1-carbonyl)phenyl] ethyl carbonate](/img/structure/B1675214.png)
![[2,6-Dimethoxy-4-(4-methylpiperazine-1-carbonyl)phenyl] ethyl carbonate](/img/structure/B1675215.png)

